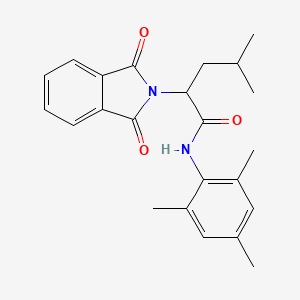
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide is a complex organic compound with a unique structure that includes a dioxoisoindole moiety and a substituted pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 1,3-dioxoisoindole with a suitable amine and a substituted pentanoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxoisoindol-2-yl)-N-(3-fluoro-4-methylphenyl)-3-methylbutanamide
- 2-(1,3-dioxoisoindolin-2-yl)-N-mesitylacetamide
- 11-(1,3-dioxoisoindol-2-yl)-N-(3-fluorophenyl)undecanamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide is unique due to its specific substitution pattern on the pentanamide chain and the presence of the trimethylphenyl group. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-13(2)10-19(21(26)24-20-15(4)11-14(3)12-16(20)5)25-22(27)17-8-6-7-9-18(17)23(25)28/h6-9,11-13,19H,10H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVGFGAGRIIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5196416.png)
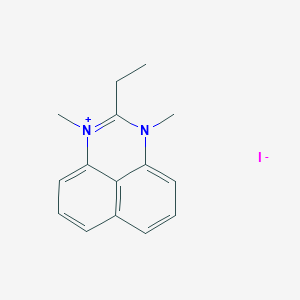
![N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5196432.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
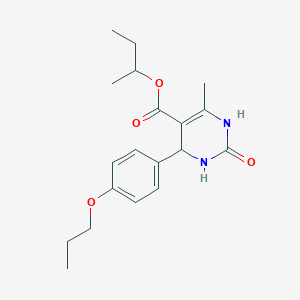
![3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B5196450.png)
![3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
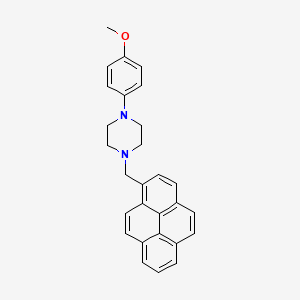
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)
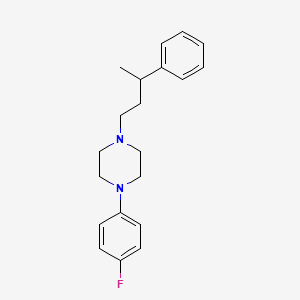
![N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5196506.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![(1R,2R,4R)-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
